molecular formula C19H39N5O7 B022326 Gentamicin C1a CAS No. 26098-04-4

Gentamicin C1a

Cat. No. B022326
CAS RN: 26098-04-4
M. Wt: 449.5 g/mol
InChI Key: VEGXETMJINRLTH-BOZYPMBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Gentamicin C1a can be synthesized from sisomicin by selective oxidation of the side chain in ring I, hydrogenation of the double bond in ring I to give the 5'-epi series, inversion of configuration at position 5' under thermodynamic conditions, and installation of the 6'-amino group by reductive amination (Jana & Crich, 2022). Additionally, metabolic engineering of Micromonospora purpurea has been employed to exclusively produce Gentamicin C1a by inactivating specific genes involved in its biosynthetic pathway (Wei et al., 2019).

Molecular Structure Analysis

The molecular structure of Gentamicin C1a, determined through magnetic resonance nuclear spectroscopy, reveals that it binds in the major groove of RNA. The structure involves specific interactions between rings I, II, and III of Gentamicin and conserved base pairs of RNA, which are crucial for its antibacterial action by causing misreading of the genetic code and inhibiting translocation (Yoshizawa, Fourmy, & Puglisi, 1998).

Chemical Reactions and Properties

Gentamicin C1a's chemical reactions, particularly those involved in its biosynthesis, include phosphorylation, dideoxygenation, and methylation. Specific genes and enzymes like GenP, GenB3, and GenB4 play pivotal roles in these processes, facilitating the conversion of intermediates into Gentamicin C1a through complex biochemical pathways (Li et al., 2021).

Physical Properties Analysis

While detailed studies on the physical properties of Gentamicin C1a are limited, its chromatographic behavior provides insights into its physicochemical characteristics. Chromatographic separation techniques have been utilized to differentiate and analyze components of the gentamicin complex, including Gentamicin C1a, highlighting its distinct chromatographic profile which aids in its identification and purification (Wagman, Marquez, & Weinstein, 1968).

Scientific Research Applications

  • Ribosome Recognition and Translational Inhibition : Gentamicin C1a binds in the major groove of RNA, suggesting a model for ribosome recognition by aminoglycoside antibiotics and a possible mechanism for translational inhibition and miscoding (Yoshizawa, Fourmy, & Puglisi, 1998).

  • Antibiotic in Gram-Negative Infections : It is a potent antibiotic used in treating systemic Gram-negative infections, and its methylation pattern is utilized as starting materials for semisynthesis of next-generation antibiotics (Li et al., 2018).

  • Industrial Production for Etimicin Synthesis : A strain of Micromonospora purpurea that solely produces gentamicin C1a can be used in the industrial production of C1a for the synthesis of etimicin (Wei et al., 2019).

  • Treatment of Infections : It is used for treating infections caused by Gram-negative bacteria (Li et al., 2021).

  • Comparison of Cochleotoxicity : Gentamicin C1a showed the mildest elevation of auditory brainstem response (ABR) thresholds among the three main gentamicin compounds tested, indicating its potential for safer use (Kobayashi et al., 2008).

  • Treatment of Ménière's Disease : Different gentamicin compounds, including GM-C1, -C2 and -C1a, have different effects on the inner ear, potentially aiding in the treatment of Ménière's disease (Kobayashi et al., 2003).

  • Low Ototoxicity for Clinical Use : Gentamicin C1a and apramycin are promising antibiotics for clinical use due to their low ototoxicity and absence of hidden hearing loss (Ishikawa et al., 2019).

  • Antibacterial Activity and Toxicity : Gentamicin C1a and C2b have favorable properties in terms of antibacterial activity and toxicity compared to commercial mixtures (Jana & Crich, 2022).

Safety And Hazards

Gentamicin C1a is for R&D use only and not for medicinal, household or other use .

Future Directions

The rise and spread of antimicrobial resistance has necessitated the development of novel antimicrobials which are effective against drug-resistant pathogens . Biocatalytic and chemoenzymatic approaches for the generation of AGA derivatives are of interest as they allow access to more concise and sustainable synthetic routes to novel compounds . This approach allows facile and step-efficient access to novel aminoglycoside compounds under mild reaction conditions and could potentially enable the development of greener, sustainable, and more cost-effective syntheses of novel AGAs .

properties

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h8-18,24-27H,3-7,20-23H2,1-2H3/t8-,9+,10-,11+,12-,13+,14+,15-,16+,17+,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGXETMJINRLTH-BOZYPMBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023092
Record name Gentamicin C1a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gentamicin C1a

CAS RN

26098-04-4
Record name Gentamicin C1a
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26098-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gentamicin C1A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026098044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gentamicin C1a
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04729
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gentamicin C1a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GENTAMICIN C1A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV4A72IATD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

10 ml sterilized water was added to one slant of M.echinospora JIM-401, and spores were scraped down and removed into a sterilized shake flask filled with glass balls. The flask was shaken for 15 min. The spore solution was filtered through sterilized filter paper to obtain monospora suspension. The suspension was diluted and treated with 0.3% LiCl at 30° C. for 30 min, then with UV (30 W) for 3 min. The treated suspension was diluted with sterilized water, spread on dishes containing 2000 ug/ml Micronomicin, and cultured at 35° C. for 14 days. Monocolonys were picked up and seeded on the slant, and were cultured at 37° C. for 8 days, then it was seeded in a shake flask, and shake-cultured at 35° C. for 6 days. The broth was detected with TLC and M.echinospora mutant CGMCC0197 was obtained. The mutant differed from original strain in cultural characteristics, physiologico-biochemical properties, carbon source utilization and products of fermentation. The mother strain produces Micronomicin (60%~70%) as the main component and gentamicin C1a (20%), but the mutant CGMCC0197 only produces a monocomponent antibiotic, which is the same as gentamicin C1a (GMC1)identified by means of TLC, UV, IR, NMR, MS.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Micronomicin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
60%
Yield
20%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gentamicin C1a
Reactant of Route 2
Gentamicin C1a
Reactant of Route 3
Gentamicin C1a
Reactant of Route 4
Gentamicin C1a
Reactant of Route 5
Gentamicin C1a
Reactant of Route 6
Gentamicin C1a

Citations

For This Compound
737
Citations
S Jana, D Crich - Organic Letters, 2022 - ACS Publications
… Not surprisingly in view of the differential steric shielding of the two faces of the alkene by the axial glycosidic bond, we obtained 5′-epi-gentamicin C1a 13 in high yield and as a single …
Number of citations: 2 pubs.acs.org
N Isoherranen, E Lavy, S Soback - Antimicrobial Agents and …, 2000 - Am Soc Microbiol
The pharmacokinetics of gentamicin C 1 , C 2 , and C 1a were studied in six beagles after administration of gentamicin at 4 mg/kg of body weight as a single intravenous bolus dose. …
Number of citations: 34 journals.asm.org
M Ishikawa, N García-Mateo, A Čusak… - Scientific reports, 2019 - nature.com
… action potentials showed gentamicin C1a and apramycin as … was not observed with gentamicin C1a or apramycin at such … treatment, indicating that gentamicin C1a and apramycin are …
Number of citations: 41 www.nature.com
H Soeorg, H Padari, K Kipper, ML Ilmoja, I Lutsar… - The AAPS Journal, 2022 - Springer
Gentamicin is a commonly used antibiotic in neonates. Its components C1, C1a, C2, C2a, and C2b may have different nephrotoxic potential. We aimed to describe pharmacokinetics …
Number of citations: 1 link.springer.com
S Jana, P Rajasekaran, K Haldimann… - ACS Infectious …, 2023 - ACS Publications
… (26) More recent work from Ishikawa and workers, using mouse cochlear explants to evaluate ototoxicity, indicated gentamicin C1a (2) to be less ototoxic than a commercial gentamicin …
Number of citations: 5 pubs.acs.org
Z Wei, X Shi, R Lian, W Wang, W Hong, S Guo - Antibiotics, 2019 - mdpi.com
… By combining the GK1101 strain and orf6255 gene knockout, we are able to obtain the engineered strain that only produces gentamicin C1a. To our best knowledge, this is the first …
Number of citations: 5 www.mdpi.com
D Li, H Li, X Ni, H Zhang, H Xia - Microbiological research, 2013 - Elsevier
… In this paper, we describe the construction of a gentamicin C1a … of gentamicin C1a. As far as we know, this is the first report of the use of genetic engineering to acquire a gentamicin C1a…
Number of citations: 26 www.sciencedirect.com
A Steinman, N Isoherranen, O Ashoach… - Equine veterinary …, 2002 - Wiley Online Library
… gentamicin C1a and the 2 other components were found. The total body clearance (CL) of gentamicin C1a … , and significantly slower than that of gentamicin C1a. The values of apparent …
Number of citations: 8 beva.onlinelibrary.wiley.com
S Yoshizawa, D Fourmy, JD Puglisi - The EMBO journal, 1998 - embopress.org
… Binding of each gentamicin component to the ribosome and to a model RNA oligonucleotide was studied biochemically and the structure of the RNA complexed to gentamicin C1a was …
Number of citations: 466 www.embopress.org
Y Gu, X Ni, J Ren, H Gao, D Wang, H Xia - ChemBioChem, 2015 - Wiley Online Library
… with a recent study on the functions of GenB1 and GenB2 in the gentamicin biosynthetic pathway,11 but we did not delve into the functions of GenB1 and GenB2 in gentamicin C1a …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.